molecular formula C11H8Cl2N2O3 B11836043 N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide CAS No. 64002-02-4

N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

Cat. No.: B11836043
CAS No.: 64002-02-4
M. Wt: 287.10 g/mol
InChI Key: YFJUCADGTRBSLP-UHFFFAOYSA-N
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Description

N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is a compound belonging to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide typically involves the acylation of anthranilic acid derivatives. One common method includes the use of ethoxymalonyl chloride followed by Dieckmann cyclization to form the quinoline core . The reaction conditions often require the presence of a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichloro substituents at positions 6 and 8 render the quinoline ring susceptible to nucleophilic substitution. Key reactions include:

Reaction Type Conditions/Reagents Outcome Reference
Chlorine replacementAmines (e.g., n-PrNH₂), basic conditionsSubstitution with amine groups, forming 6/8-amino derivatives
Cyanide displacementKCN, Na p-toluenesulfinate, DMFReplacement of chloro groups with cyano groups (e.g., forming nitriles)
Piperidinyl substitutionPiperidine, nucleophilic conditionsFormation of 6/8-piperidinyl analogs through SNAr mechanisms

These substitutions are facilitated by electron-withdrawing effects of the adjacent oxo and acetamide groups, which activate the chloro substituents toward nucleophilic attack .

Electrophilic Aromatic Substitution

The electron-rich hydroxy group at position 4 directs electrophilic attacks to activated positions on the quinoline ring:

Reaction Type Reagents Position Modified Product Reference
NitrationHNO₃, H₂SO₄Position 5 or 7Nitro-substituted derivatives
SulfonationSO₃, H₂SO₄Position 5Sulfonic acid-functionalized compound
HalogenationCl₂/Br₂, Lewis acidsPosition 5Additional halogen substituents

The hydroxy group’s ortho/para-directing effects and the electron-deficient quinoline ring create regioselectivity in these reactions .

Oxidation

The hydroxy group at position 4 can undergo oxidation:

  • Conditions : KMnO₄, CrO₃, or enzymatic systems.

  • Outcome : Conversion to a ketone (2,4-dioxo derivative), enhancing electrophilicity for further reactions.

Reduction

  • Dechlorination : Catalytic hydrogenation (H₂/Pd-C) reduces C-Cl bonds to C-H, yielding dechlorinated analogs .

  • Quinoline Ring Reduction : NaBH₄ or LiAlH₄ partially reduces the ring, forming dihydroquinoline intermediates.

Acetamide Hydrolysis

  • Acidic Conditions : HCl/H₂O hydrolyzes the acetamide to a carboxylic acid.

  • Basic Conditions : NaOH/EtOH yields the corresponding amine.

Condensation Reactions

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under dehydrating conditions to form imine linkages.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reagent Product Application Reference
Ethyl acetoacetate, PPAFuro[3,2-c]quinoline derivativesAntimicrobial agents
Propargyl bromide, Cu(I)Triazole-linked quinoline hybridsAnticancer scaffolds

These reactions exploit the reactivity of the hydroxy and oxo groups for annulation .

Metal Coordination

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) via its hydroxy and carbonyl groups, forming complexes with potential catalytic or therapeutic properties.

Scientific Research Applications

N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The presence of chlorine atoms enhances its binding affinity to these targets, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is unique due to the presence of two chlorine atoms and a hydroxy group, which enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound in the development of new therapeutic agents .

Biological Activity

N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide (commonly referred to as compound 1) is a synthetic derivative of quinoline that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈Cl₂N₂O₃. The compound features a dichloro-substituted hydroxyquinoline moiety which is critical for its biological activity. The presence of the acetamide group enhances its solubility and bioavailability.

Synthesis

The synthesis of this compound involves multiple steps including the formation of the quinoline core followed by chlorination and acetamide substitution. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents and utilizing catalysts like triethylamine .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it possesses inhibitory effects on both bacterial and fungal strains. For instance, it has demonstrated efficacy against Candida albicans and various Gram-positive bacteria . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through mechanisms involving cell cycle arrest and activation of caspase pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer (MCF7)15Induction of apoptosis
Colon Cancer (HCT116)12Cell cycle arrest
Lung Cancer (A549)18Caspase activation

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been reported to exhibit anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Anticancer Efficacy : A study conducted on MCF7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with an IC50 value indicative of potent activity .
  • Case Study on Antimicrobial Activity : In a clinical setting, the compound was tested against Staphylococcus aureus strains resistant to methicillin. Results showed that it effectively inhibited bacterial growth at concentrations lower than traditional antibiotics .

Properties

CAS No.

64002-02-4

Molecular Formula

C11H8Cl2N2O3

Molecular Weight

287.10 g/mol

IUPAC Name

N-(6,8-dichloro-4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide

InChI

InChI=1S/C11H8Cl2N2O3/c1-4(16)14-9-10(17)6-2-5(12)3-7(13)8(6)15-11(9)18/h2-3H,1H3,(H,14,16)(H2,15,17,18)

InChI Key

YFJUCADGTRBSLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C(=CC(=C2)Cl)Cl)NC1=O)O

Origin of Product

United States

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